Product packaging for Isonipecotic acid hydrochloride(Cat. No.:CAS No. 5984-56-5)

Isonipecotic acid hydrochloride

Cat. No.: B1361391
CAS No.: 5984-56-5
M. Wt: 165.62 g/mol
InChI Key: NVUYWKBRSRPYMH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Isonipecotic Acid Derivatives

The study of isonipecotic acid and its derivatives has a rich history rooted in the exploration of piperidine-containing compounds. Initially, research focused on the fundamental synthesis and characterization of these molecules. drugfuture.com Early methods involved the reduction of isonicotinic acid using platinum oxide as a catalyst. drugfuture.com Over time, as synthetic methodologies advanced, so did the ability to modify the isonipecotic acid scaffold. This led to the creation of a diverse library of derivatives with varying substituents on the piperidine (B6355638) ring. ontosight.ai

A significant turning point in the research trajectory was the discovery of the potential pharmacological applications of these derivatives. Scientists began to investigate how structural modifications influenced the biological activity of these compounds, particularly in the central nervous system. nih.gov This shift in focus marked the evolution of isonipecotic acid from a simple chemical curiosity to a lead structure in drug discovery. For example, some derivatives have been explored for their potential as antitussive agents. google.com The development of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been crucial in elucidating the structure-activity relationships of these complex molecules. ontosight.ai

Significance in Contemporary Medicinal Chemistry and Pharmaceutical Science

Isonipecotic acid hydrochloride and its derivatives continue to be of high interest in modern medicinal chemistry and pharmaceutical science due to their versatile scaffold. ontosight.aiontosight.ai The piperidine moiety is a common feature in many biologically active compounds and approved drugs, making it a "privileged scaffold" in drug design. mdpi.com

The structural similarity of isonipecotic acid to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain, has made it a key target for the development of anticonvulsant agents. nih.govwikipedia.org Researchers have designed and synthesized novel isonipecotic acid-based compounds and evaluated their potential to modulate GABA-A receptors, which play a crucial role in controlling seizures. nih.govnih.gov

Beyond epilepsy, the isonipecotic acid framework is being utilized in the design of inhibitors for a variety of other biological targets. These include:

Cathepsin B: Involved in cancer progression. sigmaaldrich.com

Sphingosine-1-phosphate receptors: Implicated in autoimmune diseases. sigmaaldrich.com

RhoA inhibitors: For potential cardiovascular disease therapies. sigmaaldrich.comsigmaaldrich.com

Histone deacetylase (HDAC) inhibitors: A class of anticancer agents. sigmaaldrich.comsigmaaldrich.com

CHK1 and IKK2 inhibitors: Targets for cancer and inflammatory diseases, respectively. sigmaaldrich.comsigmaaldrich.com

Protein Kinase B (Akt) inhibitors: For cancer therapy. acs.org

Human Carbonic Anhydrase inhibitors: With applications in various diseases. nih.gov

P2Y12 receptor imaging agents: For diagnosing and monitoring neuroinflammation. acs.orgacs.org

The ability to readily modify the isonipecotic acid structure allows chemists to fine-tune the pharmacological properties of the resulting molecules, optimizing their potency, selectivity, and pharmacokinetic profiles. ontosight.ai The hydrochloride salt form is often used to improve the solubility and stability of these compounds. ontosight.ai

Scope and Objectives of Academic Inquiry into this compound

Current academic research on this compound is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient and environmentally friendly ways to synthesize isonipecotic acid and its derivatives. google.com This includes exploring new catalysts and reaction conditions. researchgate.netresearchgate.net

Elucidation of Structure-Activity Relationships (SAR): A primary goal is to understand how specific structural features of isonipecotic acid derivatives influence their biological activity. ontosight.ai This knowledge is critical for the rational design of new therapeutic agents.

Identification of New Biological Targets: Scientists are actively investigating new proteins and pathways that can be modulated by isonipecotic acid-based compounds. This expands the potential therapeutic applications of this versatile scaffold.

Investigation of Physicochemical Properties: Detailed studies are conducted to characterize the physical and chemical properties of new derivatives, such as their solubility, stability, and crystal structure. researchgate.net This information is essential for formulation development and drug delivery.

Table 1: Key Research Areas and Findings for Isonipecotic Acid Derivatives

Research Area Key Findings
Anticonvulsant Agents Isonipecotic acid's structural similarity to GABA makes it a valuable scaffold for developing new treatments for epilepsy. nih.govnih.gov
Cancer Therapeutics Derivatives have shown promise as inhibitors of various targets involved in cancer, including Cathepsin B, HDAC, and Akt. sigmaaldrich.comacs.org
Cardiovascular Disease Isonipecotic acid-based compounds are being explored as RhoA inhibitors for potential cardiovascular therapies. sigmaaldrich.comsigmaaldrich.com

| Neuroinflammation Imaging | The scaffold is used to develop PET tracers for imaging the P2Y12 receptor, a biomarker for microglia activity in the brain. acs.orgacs.org |

Table 2: Compound Names Mentioned in this Article

Compound Name
1-(3-phenylpropyl)-4-allyl-isonipecotic acid dimethyl amide hydrochloride
1-(3-phenylpropyl)-4-allyl isonipecotic acid ethyl ester
1-(3-phenylpropyl)-4-allyl isonipecotic acid morpholide hydrochloride
1-(3-phenylpropyl)-4-allyl isonipecotic acid piperidide hydrochloride
1-(3-phenylpropyl)-4-allyl isonipecotic acid pyrrolidide hydrochloride
1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid
1-formylisonipecotic acid
2,6-dichloro-4-nitrophenol
4-allyl-isonipecotic acid ethyl ester
4-Piperidinecarboxylic acid
4-picolinic acid
Acetazolamide
Gamma-aminobutyric acid (GABA)
Isonicotinic acid
Isonipecotic acid
This compound
Methyl 4-piperidine acetate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO2 B1361391 Isonipecotic acid hydrochloride CAS No. 5984-56-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUYWKBRSRPYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208564
Record name Isonipecotic acid hydrochloride
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5984-56-5
Record name 4-Piperidinecarboxylic acid, hydrochloride (1:1)
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Record name Isonipecotic acid hydrochloride
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Record name Isonipecotic acid hydrochloride
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Record name 4-Piperidinecarboxylic acid hydrochloride
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Record name ISONIPECOTIC ACID HYDROCHLORIDE
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Ii. Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective and Enantioselective Synthesis of Isonipecotic Acid Hydrochloride and its Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic routes to access enantiomerically pure isonipecotic acid derivatives is of significant importance.

Chiral Resolution and Asymmetric Synthesis Strategies

Two primary approaches are employed to obtain enantiomerically pure isonipecotic acid derivatives: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: This classic method involves the separation of enantiomers from a racemic mixture. wikipedia.org A common strategy is the formation of diastereomeric salts by reacting the racemic isonipecotic acid with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by fractional crystallization. wikipedia.orgresearchgate.net Commonly used chiral resolving agents for carboxylic acids include chiral amines like brucine (B1667951) or α-phenylethylamine, and for amines, chiral acids like tartaric acid are employed. wikipedia.orggoogle.comrsc.org For instance, racemic carboxylic acids can be resolved using quinidine (B1679956) as the resolving base, allowing for the crystallization and separation of the diastereomeric salts. After separation, the desired enantiomer of isonipecotic acid can be recovered by treatment with an acid or base to remove the resolving agent.

Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively. One effective strategy is the use of a chiral pool , where the synthesis begins with an enantiomerically pure starting material. For example, amino acids like L-aspartic acid can serve as a chiral precursor for the synthesis of piperidine (B6355638) derivatives. researchgate.net Another powerful technique is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. Evans's chemistry, for instance, utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective alkylations.

Catalytic asymmetric synthesis offers an efficient and atom-economical alternative. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can promote the formation of one enantiomer over the other with high selectivity. For example, L-proline has been used as an organocatalyst in the asymmetric α-amination of aldehydes, a key step in the synthesis of chiral piperidine derivatives.

Enantiopurity Determination Methods in Synthesis

Once a chiral synthesis or resolution is performed, it is crucial to determine the enantiomeric excess (ee) of the product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method for separating and quantifying enantiomers. For compounds like nipecotic acid that may lack a strong chromophore, derivatization with a UV-active or fluorescent tag is often employed to enhance detection. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. This is typically achieved by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum. nih.govresearchgate.net Another NMR technique involves the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals.

Novel Derivatization Strategies for Isonipecotic Acid Backbone

Modification of the isonipecotic acid scaffold, particularly at the piperidine nitrogen, allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

Functionalization at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for functionalization through various chemical transformations.

Alkylation: N-alkylation of the isonipecotic acid backbone is a common strategy to introduce a wide range of substituents. This is typically achieved by reacting an isonipecotic acid ester with an alkyl halide in the presence of a base. The choice of base and solvent can be crucial for optimizing the reaction conditions. For instance, the synthesis of 1-(3-phenylpropyl)-4-allyl-isonipecotic acid ethyl ester involves the reaction of the corresponding N-(3-phenylpropyl) isonipecotic acid ethyl ester with allyl bromide. google.com

Acylation: N-acylation introduces an amide functionality, which can significantly alter the properties of the parent molecule. This can be accomplished by reacting isonipecotic acid or its ester with an acyl chloride or a carboxylic acid activated with a coupling agent. For example, isonipecotic acid methyl ester can be coupled with Boc-protected amino acids using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt). jpsbr.org The resulting amide can then be deprotected to yield the desired derivative. The reaction of carboxylic acids with thionyl chloride can generate acyl chlorides, which are highly reactive acylating agents. libretexts.orglibretexts.org

The introduction of complex and sterically demanding groups, such as polycyclic, heteroaryl, and phenyl moieties, at the piperidine nitrogen can lead to compounds with unique pharmacological profiles.

Phenyl and Substituted Phenyl Groups: The synthesis of N-aryl derivatives can be achieved through various methods, including the reaction of isonipecotic acid esters with aryl halides, often catalyzed by a transition metal like palladium or copper (Buchwald-Hartwig amination). For example, 1-benzyl-4-phenylpiperidine-4-carboxylic acid can be synthesized, and its derivatives have been explored for various applications. google.com

Heteroaryl Groups: The incorporation of heteroaromatic rings, such as pyridine (B92270) and indole, has been a focus of research due to their prevalence in biologically active molecules. For instance, a series of 1-(3-(1H-indol-3-yl)-1-(naphthalen-2-yl)allyl)-1,4-dihydropyridine-4-carboxylic acid derivatives have been synthesized and investigated for their potential anticonvulsant activities. nih.gov The synthesis involved the reaction of a substituted allyl chloride with pyridine-4-carboxylic acid.

Polycyclic Groups: The attachment of polycyclic aromatic hydrocarbons, such as naphthalene, has also been explored. The synthesis of N-naphthyl derivatives can be achieved through similar N-arylation methodologies. For example, the synthesis of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid involved the coupling of 2,4-diphosphobenzaldehyde with 1-amino-5-naphthalenesulfonic acid followed by reduction. nih.gov While not a direct derivatization of isonipecotic acid, this illustrates a relevant synthetic strategy.

The following table provides examples of N-substituted isonipecotic acid derivatives and their synthetic precursors.

Derivative NameSubstituent at NitrogenPrecursorsReaction Type
1-Phenethyl-4-phenyl-isonipecotic acid ethyl ester hydrochloridePhenethylIsonipecotic acid ethyl ester, Phenethyl bromideN-Alkylation
Methyl 1-(N-Boc-amino-alkylcarbonyl)piperidine-4-carboxylateN-Boc-amino-alkylcarbonylIsonipecotic acid methyl ester, Boc-protected amino acidN-Acylation (Amide coupling)
1-(3-Phenylpropyl)-4-allyl-isonipecotic acid morpholide hydrochloride3-Phenylpropyl4-allyl-isonipecotic acid morpholide, 3-phenylpropyl chlorideN-Alkylation
1-(3-(1H-indol-3-yl)-1-(naphthalen-2-yl)allyl)-1,4-dihydropyridine-4-carboxylic acid3-(1H-indol-3-yl)-1-(naphthalen-2-yl)allylPyridine-4-carboxylic acid, 3-(3-chloro-3-(naphthalen-2-yl)prop-1-en-1-yl)-1H-indoleN-Alkylation

Modifications at the Carboxylic Acid Group

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs) to minimize environmental impact and improve process safety and efficiency. unibo.itiaph.in The synthesis of isonipecotic acid and its derivatives can benefit from these approaches, particularly in the choice of catalysts, solvents, and reaction conditions.

A common industrial route to isonipecotic acid involves the catalytic hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid). google.com Green chemistry principles can be applied to this key step. For instance, the use of heterogeneous catalysts like palladium on carbon (Pd/C) in aqueous media represents a greener alternative to more hazardous reducing agents or catalysts containing rarer and more expensive metals like rhodium or platinum. google.com The Pd/C catalyst can be easily recovered by filtration and potentially reused, reducing waste and cost. Performing the hydrogenation in water as a solvent further enhances the green credentials of the process, avoiding the use of volatile organic solvents. google.commdpi.com

Biocatalysis offers another powerful green approach for the synthesis of piperidine derivatives. nih.govnih.gov Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, often with high stereo- and regioselectivity. rsc.orgchemicalbook.com For example, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze multicomponent reactions for the synthesis of piperidine scaffolds. rsc.org The immobilization of enzymes on solid supports, such as magnetic nanoparticles, allows for easy separation and recycling of the biocatalyst, aligning with the principles of a circular economy. rsc.orgresearchgate.net The use of amidases for the stereoselective hydrolysis of racemic amide precursors to furnish chiral carboxylic acids is another potential biocatalytic route to enantiopure isonipecotic acid derivatives. chemicalbook.com

The use of alternative, greener solvents is also a key aspect of green chemistry. iaph.inmdpi.com Microwave-assisted organic synthesis (MAOS) in aqueous media has been shown to be an efficient method for the one-pot synthesis of nitrogen-containing heterocycles, including piperidines, from alkyl dihalides and primary amines, significantly reducing reaction times and often improving yields. organic-chemistry.org

Flow Chemistry and Continuous Processing for Scalable Production

The transition from traditional batch manufacturing to continuous flow processing is a major trend in the pharmaceutical industry, driven by the need for safer, more efficient, and scalable production methods. nih.govgoflow.at Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages for the synthesis of APIs like this compound. almacgroup.comresearchgate.net

One of the primary benefits of flow chemistry is enhanced safety. nih.gov Many reactions, including hydrogenations and those involving highly reactive intermediates, are exothermic. In a flow reactor, the high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control, mitigating the risk of thermal runaways that can occur in large batch reactors. nih.govchim.it This allows reactions to be run under more aggressive conditions (higher temperatures and pressures) safely, often leading to dramatically reduced reaction times and increased throughput. chim.it

The scalability of flow processes is another key advantage. almacgroup.comchim.it Instead of increasing the size of the reactor ("scaling up"), which can introduce new challenges in mixing and heat transfer, production capacity in flow chemistry is increased by running the process for a longer duration or by "numbering up" – running multiple reactors in parallel. almacgroup.comresearchgate.net This makes the transition from laboratory-scale development to industrial-scale production more predictable and efficient. chim.it The use of microreactors in flow chemistry allows for rapid process optimization, as small quantities of material can be used to screen a wide range of reaction conditions in a short period. tandfonline.comresearchgate.net This technology is well-suited for the synthesis of piperidine derivatives and other cyclic amino acids, offering a pathway to more sustainable and cost-effective manufacturing. nih.govrsc.orgrsc.org

Iii. Mechanistic Studies of Biological Activity and Molecular Interactions

Isonipecotic Acid Hydrochloride as a GABAergic Modulator

Isonipecotic acid, the active component of the hydrochloride salt, is recognized for its role as a modulator of the GABAergic system. medchemexpress.comwikipedia.orgtargetmol.comselleckchem.com It exerts its effects through two primary mechanisms: acting as a partial agonist at GABA-A receptors and inhibiting GABA transporters (GATs). These actions collectively enhance GABAergic neurotransmission, which is crucial for maintaining the balance between neuronal excitation and inhibition in the brain.

Isonipecotic acid is characterized as a partial agonist of the GABA-A receptor. medchemexpress.comwikipedia.orgtargetmol.comselleckchem.commedchemexpress.com This means that while it binds to and activates the receptor, it elicits a response that is lower than that of the endogenous full agonist, GABA. wikipedia.org The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. wikipedia.orgmdpi.com

Table 1: Research Findings on GABA-A Receptor Interaction

CompoundActionMeasurementValueReference
Isonipecotic acidGABA-A Receptor Partial AgonistIC50 for [3H]GABA binding0.33 μM medchemexpress.com

Beyond its direct receptor activity, isonipecotic acid and its derivatives are known to inhibit GABA transporters (GATs). nih.govnih.gov GATs are crucial for terminating GABAergic signaling by removing GABA from the synaptic cleft and extrasynaptic space. nih.gov By inhibiting these transporters, isonipecotic acid can increase the concentration and prolong the presence of GABA in the synapse, thereby enhancing GABAergic inhibition. nih.govacs.org

The mammalian brain expresses four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT-1. nih.govnih.gov GAT1 is the most abundant and is found primarily on neurons, while GAT3 is predominantly located on astrocytes. nih.govacs.org Research into derivatives of nipecotic acid, a closely related compound, has led to the development of ligands with selectivity for different GAT subtypes. For instance, (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, a derivative of nipecotic acid, has shown selectivity for GAT-3, with an IC50 of 5 µM at GAT-3, compared to >200 µM at GAT-1. nih.gov This highlights the potential for developing subtype-selective inhibitors based on the isonipecotic acid scaffold, which could offer more targeted therapeutic effects. The development of such selective inhibitors is a key area of research, as different GAT subtypes may have distinct physiological roles.

Table 2: Subtype Selectivity of a Nipecotic Acid Derivative

CompoundTargetIC50
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGAT-1> 200 µM
GAT-221 µM
GAT-35 µM
BGT-1140 µM

Recent studies on nipecotic acid derivatives have revealed a novel mechanism of GAT inhibition: allosteric modulation. nih.gov Unlike competitive inhibitors that bind to the same site as GABA, allosteric modulators bind to a different site on the transporter, inducing a conformational change that affects its function. wikipedia.orgnih.govnih.gov A study on 5-substituted nipecotic acid derivatives identified compounds that act as allosteric ligands of GAT1. nih.gov This discovery opens up new avenues for the development of GAT1 inhibitors with potentially different pharmacological profiles compared to traditional competitive inhibitors. Allosteric modulators could offer advantages such as greater subtype selectivity and a ceiling effect on their modulatory action.

GABA Transporter (GAT) Inhibition Mechanisms

Interactions with Other Neurotransmitter Systems and Receptors

The serotonin (B10506) (5-HT) system is a major modulator of a wide range of physiological and psychological processes. nih.gov There is a known interplay between the GABAergic and serotonergic systems. Some research has explored the potential for compounds to act on both systems. While direct studies on this compound's interaction with serotonin receptors are limited, the structural features of piperidine-containing compounds have been explored in the context of serotonin receptor ligands. The design of multi-target-directed ligands that interact with both GABAergic and serotonergic targets is an active area of research. For example, ligands have been designed to target both the serotonin transporter (SERT) and 5-HT1A receptors. nih.gov The development of compounds with mixed pharmacology could offer novel therapeutic approaches for complex neurological and psychiatric disorders.

Enzyme Inhibition and Activation Profiles (beyond neurotransmitter systems)

Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endocannabinoids like anandamide. nih.govnih.gov Inhibition of FAAH increases the levels of these endogenous signaling lipids, producing analgesic and anti-inflammatory effects. nih.govnih.gov In the process of developing selective inhibitors, compounds are often tested against multiple enzymes to determine their specificity. Derivatives of isonipecotic acid designed as sEH inhibitors have also been screened against FAAH to assess their selectivity. escholarship.org This cross-screening is crucial because some molecular scaffolds can show affinity for multiple enzymes. escholarship.org One study noted that molecules with a central core of an aromatic ring-amide-piperidine-sulfonyl moiety, which is similar to the isonipecotic acid-based sEH inhibitors, had been reported as excellent FAAH inhibitors, prompting the selectivity check. escholarship.org

Isonipecotic acid serves as a reactant or starting material for the synthesis of inhibitors targeting proteases like cathepsin B. sigmaaldrich.com Cathepsin B is a lysosomal cysteine protease involved in normal cellular protein turnover and also in pathological processes such as tumor cell invasion and inflammation. nih.govresearchgate.net Inhibitors of cathepsin B often feature an electrophilic component, or "warhead," that reacts with the thiol group of the active site cysteine residue (Cys29), thereby inactivating the enzyme. researchgate.net Research has demonstrated that antibiotic nitroxoline (B368727) derivatives synthesized using isonipecotic acid can function as cathepsin B inhibitors. sigmaaldrich.com The development of peptidyl (acyloxy)methyl ketones as irreversible cathepsin B inhibitors further underscores the therapeutic potential of targeting this enzyme. nih.gov

Isonipecotic acid is used as a chemical reactant in the synthesis of specific kinase inhibitors. sigmaaldrich.com Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer and rheumatoid arthritis. nih.govnih.gov Isonipecotic acid has been listed as a reactant for the synthesis of inhibitors for both Checkpoint Kinase 1 (CHK1) and I-kappa-B kinase 2 (IKK2). sigmaaldrich.com

CHK1 Inhibitors : CHK1 is a key protein in the DNA damage response pathway. nih.gov Its inhibition can sensitize cancer cells to chemotherapy by preventing them from repairing DNA damage. nih.govnih.gov

IKK2 Inhibitors : IKK2 is a central component of the NF-κB signaling pathway, which is heavily involved in inflammatory responses. Inhibiting IKK2 is a therapeutic strategy for conditions like rheumatoid arthritis. sigmaaldrich.com

Therefore, while this compound itself is not a direct kinase inhibitor, its chemical structure is a valuable building block for creating more complex molecules that can modulate the activity of these important therapeutic targets. sigmaaldrich.com

Role in Ion Channel Modulation

Isonipecotic acid and its analogs interact with several types of ligand-gated ion channels (LGICs), which are crucial proteins that mediate rapid synaptic transmission in the nervous system. nih.gov These channels, upon binding a neurotransmitter, undergo a conformational change to open a pore, allowing specific ions to pass through and altering the cell's membrane potential. nih.gov The primary targets for isonipecotic acid are the GABA and glycine (B1666218) receptors, both of which are major inhibitory neurotransmitter receptors in the central nervous system (CNS). wikipedia.orgnih.gov

GABAA Receptor Modulation:

Isonipecotic acid is recognized as a partial agonist at GABAA receptors. medchemexpress.comwikipedia.org GABAA receptors are chloride ion channels that, when activated, hyperpolarize neurons, leading to an inhibitory effect. wikipedia.orgmdpi.com Isonipecotic acid's interaction with the GABAA receptor has been shown to inhibit the binding of GABA with an IC50 of 0.33 μM. medchemexpress.com Its structural relative, nipecotic acid, is well-known as a GABA uptake inhibitor but also demonstrates direct activation of GABAA-like chloride channels. nih.gov Studies on outside-out patches of paraventricular neurons showed that nipecotic acid could activate these channels, which were then inhibited by the GABAA antagonist bicuculline. nih.gov

Molecular docking studies on novel isonipecotic acid-based derivatives have provided insights into their binding at the GABA-A receptor. nih.gov These in-silico experiments identified key amino acid residues—such as LEU B: 99, TYR A: 62, Ala A: 174, and THR B: 202—as forming the active site for ligand interaction, which correlates with in-vivo anticonvulsant activity. nih.gov

Glycine Receptor (GlyR) Modulation:

The inhibitory glycine receptor (GlyR), another ligand-gated chloride channel predominantly found in the spinal cord and brainstem, is also a target for piperidine (B6355638) carboxylic acid compounds. nih.govnih.gov Research on recombinant human α1 GlyRs has shown that the stereochemistry of ligands is critical for their activity. nih.gov While isonipecotic acid itself is primarily known as a GABAA agonist, the structurally related nipecotic acid, which has a trans-β-amino acid configuration, acts as a purely competitive antagonist at the GlyR. nih.gov This suggests that the conformation of the piperidine ring and its substituents dictates the functional outcome of binding to the GlyR, with different conformations potentially mediating agonistic versus antagonistic effects. nih.gov

Ion ChannelLigandActionKey FindingsReference
GABAA Receptor Isonipecotic acidPartial AgonistInhibits [³H]GABA binding with an IC₅₀ of 0.33 μM. medchemexpress.com
GABAA Receptor Isonipecotic acid derivativesModulatorDocking studies show interaction with key residues (LEU B: 99, TYR A: 62, etc.) correlating with anticonvulsant activity. nih.gov
GABAA-like Channel Nipecotic acidAgonistDirectly activates chloride channels in paraventricular neurons; effect is inhibited by bicuculline. nih.gov
Glycine Receptor (α1) Nipecotic acidCompetitive AntagonistThe trans-β-amino acid configuration leads to competitive antagonism at the GlyR. nih.gov

Molecular Mechanisms of Analgesic, Anticholinergic, and Local Anesthetic Effects

The therapeutic potential of this compound and its derivatives stems from their interactions with various components of the nervous system, leading to analgesic, anticholinergic, and local anesthetic effects. ontosight.aiontosight.ai

Molecular Mechanism of Analgesic Effects:

The analgesic properties of isonipecotic acid derivatives are thought to be linked to their modulation of inhibitory neurotransmission. ontosight.ai By acting on GABAA receptors, these compounds can enhance inhibitory signals within the central nervous system, which can dampen the transmission of pain signals. The glycine receptor, another key player in inhibitory neurotransmission in the spinal cord, is a target for pain therapeutics. wikipedia.orgbiorxiv.org While direct evidence for isonipecotic acid's analgesic mechanism is still developing, the antagonism of GlyRs by related piperidine compounds suggests a potential pathway for modulating nociceptive signaling. nih.gov Furthermore, some pain signaling pathways involve Transient Receptor Potential (TRP) channels, which can be modulated by neurotransmitters. elsevierpure.comnih.gov

Molecular Mechanism of Anticholinergic Effects:

The anticholinergic activity of isonipecotic acid derivatives arises from their ability to act as antagonists at muscarinic acetylcholine (B1216132) receptors. ontosight.ai These receptors are involved in a wide array of physiological processes. ontosight.ai By blocking the action of the neurotransmitter acetylcholine at these sites, these compounds can produce effects utilized in various therapeutic areas. ontosight.ainih.gov The development of specific derivatives, such as isonipecotic acid, 1-methyl-, 2-hydroxy-3-(o-tolyloxy)propyl ester, has been a focus of research to enhance these anticholinergic properties. ontosight.ai The synthesis of various derivatives often aims to improve selectivity and efficacy for specific muscarinic receptor subtypes. ontosight.ai

Molecular Mechanism of Local Anesthetic Effects:

Local anesthetics function by blocking the initiation and propagation of nerve impulses. medscape.com The primary molecular mechanism is the blockade of voltage-gated sodium channels within the neuronal membrane. nih.govnih.gov Local anesthetic molecules, in their unionized, lipophilic form, cross the nerve membrane. nih.gov Intracellularly, they become ionized and bind to a specific site on the open state of the sodium channel, stabilizing it in an inactivated state and preventing further depolarization. medscape.comnih.gov

While specific studies detailing the local anesthetic mechanism of this compound are not prevalent, the general structure of local anesthetics includes a lipophilic group, an intermediate chain (ester or amide), and a hydrophilic amine group. nih.govnysora.com Derivatives of isonipecotic acid, which contains a piperidine ring (a hydrophilic amine structure), can be designed to possess the necessary lipophilic and structural characteristics to interact with voltage-gated sodium channels, thus producing local anesthetic effects. ontosight.ainih.gov The potency and duration of action would be influenced by factors like the length of carbon chains attached to the aromatic ring or the tertiary amine, which affect lipid solubility. nih.gov

EffectProposed Molecular MechanismKey Molecular Target(s)DetailsReference
Analgesic Enhancement of inhibitory neurotransmissionGABAA Receptors, Glycine ReceptorsModulation of these chloride channels in the CNS can suppress the propagation of pain signals. nih.govontosight.ai
Anticholinergic Antagonism of acetylcholineMuscarinic Acetylcholine ReceptorsDerivatives block the binding of acetylcholine, leading to anticholinergic effects. ontosight.aiontosight.ai
Local Anesthetic Blockade of nerve impulse conductionVoltage-Gated Sodium ChannelsReversible binding to the open state of Na+ channels prevents neuronal depolarization and action potential propagation. medscape.comnih.govnih.gov

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional structure of isonipecotic acid derivatives is a primary determinant of their biological function. The piperidine (B6355638) ring typically adopts a low-energy chair conformation. In this conformation, substituents at the C4 position (the carboxylic acid group) and the N1 position can be oriented in either an axial or equatorial position. The equilibrium between these two chair conformers, and thus the preferred orientation of key functional groups, is critical for receptor binding.

While detailed NMR studies specifically on isonipecotic acid hydrochloride are not extensively published, research on its isomer, nipecotic acid (piperidine-3-carboxylic acid), provides valuable insights. These studies show that the conformational equilibrium is influenced by the solvent and the nature of the substituents. rsc.org For instance, intramolecular hydrogen bonding between the ring nitrogen and the carboxylic acid group can stabilize the axial conformer, an interaction that is highly dependent on the solvent environment. rsc.org In the zwitterionic form of nipecotic acid, the hydrogen bond energy between the carboxylate (CO₂⁻) and the protonated amine (NH₂⁺) in the axial conformer is estimated to be around 1.7 kcal/mol, even in protic solvents like water. rsc.org It is reasonable to infer that similar conformational principles govern the isonipecotic acid structure.

Stereochemistry plays a pivotal role in the activity of chiral derivatives. The introduction of stereocenters, either on the piperidine ring or on its substituents, can lead to significant differences in potency and selectivity between stereoisomers. nih.gov This is because biological targets like receptors and enzymes are chiral environments, and only one stereoisomer may achieve the optimal geometric and electronic complementarity for binding. In many cases, the biological activity is confined to a single isomer, which may be due to stereoselective recognition by cellular uptake transporters or a precise fit within the target's binding site. mdpi.com For example, in nature-inspired compounds, only isomers with a specific configuration (e.g., (5S, αS)) may exhibit significant antiplasmodial activity, suggesting that uptake is mediated by stereoselective transport systems. mdpi.com Therefore, the control of stereochemistry is a critical aspect in the design of potent and selective isonipecotic acid-based therapeutic agents.

Pharmacophore Elucidation and Ligand Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, abstracting the essential steric and electronic features required for a molecule to bind to a specific target. nih.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. nih.gov For isonipecotic acid, its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) is a key principle in ligand design. nih.gov Isonipecotic acid acts as a partial agonist at GABA-A receptors, and its core structure presents key pharmacophoric features: a cationic amine center (the protonated piperidine nitrogen) and an anionic center (the carboxylate group), separated by a specific distance dictated by the piperidine scaffold. wikipedia.orgnih.gov

The fundamental pharmacophore for many GABAergic ligands includes:

A primary amine or a group that can become cationic.

A carboxylic acid or a bioisostere that is anionic at physiological pH.

A specific distance and conformational relationship between these two groups.

Isonipecotic acid fulfills these basic requirements, making it an excellent starting point for designing more complex ligands. nih.gov Ligand design principles often involve retaining the core isonipecotic acid pharmacophore while adding substituents to the piperidine nitrogen (N1) or carbon atoms (e.g., C4) to enhance affinity, selectivity, and pharmacokinetic properties. nih.gov These added groups can interact with accessory binding pockets on the target receptor, moving beyond a simple GABA mimic to a more sophisticated and potent modulator. nih.gov The process involves generating a hypothesis about these crucial interaction points and then using it to screen virtual libraries or guide the synthesis of new compounds. nih.gov

Influence of Substituent Effects on Biological Activity and Selectivity

The biological activity and target selectivity of isonipecotic acid derivatives can be finely tuned by the strategic placement of various substituents on the piperidine ring. These modifications can alter the molecule's size, shape, lipophilicity, and electronic distribution, thereby modulating its interaction with a biological target.

Substitutions on the piperidine ring are a primary strategy for optimizing the pharmacological profile of isonipecotic acid-based compounds.

N-Substitution: The nitrogen atom of the piperidine ring is the most common site for modification. Attaching different lipophilic groups to the nitrogen can dramatically influence potency and selectivity, particularly for targets like GABA transporters (GATs). SAR studies on related nipecotic acid derivatives have shown that large, lipophilic N-substituents are often required for high-affinity GAT-1 inhibition. uni-muenchen.de In the context of isonipecotic acid derivatives developed as potential anticonvulsants, the nature of the group attached to the nitrogen is envisioned to meet the structural criteria of an amino acid, forming the basis of the molecular design. nih.gov

C4-Substitution: The C4 position, which holds the carboxylic acid group, is another critical point for modification. While the carboxyl group is often essential for activity at GABAergic targets, converting it to an ester or an amide can modulate properties like cell permeability and metabolic stability. For example, piperidine-4-carboxamide derivatives have been synthesized and evaluated as potential dopamine (B1211576) reuptake inhibitors and analgesics. researchgate.net In a study targeting Mycobacterium tuberculosis, the basic piperidine core was found to be crucial for activity, as replacing it with an amide at the C4-position led to a near-total loss of MenA inhibitory activity. nih.gov This highlights the importance of the basic nitrogen and the flexibility conferred by the piperidine ring itself.

A systematic SAR study on piperidine derivatives as MenA inhibitors provided clear insights into the effects of various substitutions.

Modification SiteSubstituent TypeObserved Impact on ActivityReference
Eastern Moiety (N-substitution)Amide LinkageAlmost complete loss of MenA inhibitory activity, suggesting the basicity and/or flexibility of the piperidine core is crucial. nih.gov
Western Moiety (Linked to C4-position)Meta- and Para-halogenated phenyl rings2- to 4-fold improved inhibitory and antibacterial activity compared to unsubstituted analogs. nih.gov
Western Moiety (Linked to C4-position)Ortho-halogenated phenyl ringsImproved MenA inhibition but did not improve antibacterial activity. nih.gov
Aryl Ring (on N-substituent)Electron-Withdrawing Group (-NO₂)Potent anticonvulsant activity in MES and scPTZ screens. nih.gov
Aryl Ring (on N-substituent)Electron-Donating Group (-CH₃) or Weak EWG (-Br, -OCH₃)Reduced or modest anticonvulsant activity. nih.gov
ScaffoldLinker/Spacer TypeKey FindingTargetReference
Isonipecotic AcidAmino linker for PET tracerUsed as a building block to synthesize the amine linker for conjugation to a 6-chloronicotinate core.P2Y12 Receptor acs.orgacs.org
Nipecotic AcidFour-carbon cis-alkene spacerConferred high inhibitory potency at mGAT1.mGAT1 nih.gov
Nipecotic AcidFour-carbon allenic spacer with two terminal 4-chlorophenyl groupsResulted in a highly potent and selective mGAT4 inhibitor.mGAT4 researchgate.net
Dimeric Anionic PeptidesShort (glycyl) vs. Long (Gly-βAla-βAla) spacerThe longer spacer resulted in a 10-fold more efficient gene transfer tool.Gene Transfer nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the biological activity of a set of structurally related compounds are dependent on changes in their molecular properties, which can be quantified by molecular descriptors. nih.gov

A typical QSAR study involves several key steps:

Data Set Selection: A series of compounds with a common structural scaffold (like isonipecotic acid) and measured biological activities against a specific target is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, electronic properties from CoMFA/CoMSIA fields) descriptors. nih.govnih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are used to build a model that best correlates the descriptors with the activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using techniques like leave-one-out cross-validation and, most importantly, validation with an external set of compounds not used in model training. nih.gov

While no specific QSAR studies focused solely on this compound were identified, this approach is highly applicable for optimizing its derivatives. For instance, a QSAR study on carboxylic acid derivatives as HIV-1 Integrase inhibitors revealed that polarizability and mass were the most influential properties for activity. nih.gov Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinones successfully created models that explained activity based on steric, electronic, and hydrogen-bond acceptor properties, guiding the design of new, more potent antibacterial agents. nih.gov A QSAR model for isonipecotic acid derivatives could provide invaluable predictive insights, helping to prioritize the synthesis of compounds with a higher probability of success and accelerating the drug discovery process.

Structure-Based Drug Design (SBDD) Applications

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to design ligands with high affinity and selectivity. nih.govproteinstructures.com This approach often relies on high-resolution structures obtained from X-ray crystallography or NMR spectroscopy. When a crystal structure is available, computational techniques like molecular docking can be used to predict how a ligand will bind within the target's active site. researchgate.net

SBDD has been successfully applied in the development of ligands based on the isonipecotic acid scaffold. In the design of novel anticonvulsant agents, molecular docking was used to study the interaction of newly synthesized isonipecotic acid derivatives with the GABA-A receptor. nih.gov The docking results provided a rationale for the observed in vivo activity, showing that the most potent compounds formed significant interactions with key amino acid residues in the binding site, such as LEU B:99 and TYR A:62. nih.gov

In another example, SBDD was central to the development of novel PET tracers for the P2Y12 receptor. acs.org A set of new compounds, using isonipecotic acid as a linker component, were designed and then docked into the P2Y12R structure. acs.orgacs.org This analysis allowed researchers to compare the predicted binding modes and scores of their new designs with existing ligands. The docking studies correctly predicted that replacing a hydrophilic sulfonyl group with a less polar methylene (B1212753) group would be beneficial for receptor affinity while improving properties needed for brain accessibility. acs.org

Target ProteinIsonipecotic Acid Derivative RoleKey SBDD FindingReference
GABA-A ReceptorCore scaffold for anticonvulsantsDocking showed that potent compounds formed strong interactions with key residues like LEU B:99 and TYR A:62, providing a structural basis for their activity. nih.gov
P2Y12 ReceptorBuilding block for an amino linker in PET tracersDocking studies predicted that replacing a sulfonyl group with a methylene group would enhance receptor affinity and improve brain accessibility. acs.orgacs.org
Angiotensin-I Converting Enzyme (ACE)(General Example) Inhibitor DesignThe crystal structure of ACE bound to lisinopril (B193118) revealed the precise interactions needed for potent inhibition, guiding further rational drug design. researchgate.net

These examples demonstrate that even without a co-crystal structure of an isonipecotic acid derivative itself, SBDD is a powerful tool for rationalizing SAR and prospectively designing new molecules with improved properties.

V. Advanced Preclinical Research and Pharmacological Profiling

In Vitro Pharmacological Assays

In vitro studies have been instrumental in elucidating the molecular targets of isonipecotic acid, focusing on its role as a modulator of GABA receptors.

Isonipecotic acid is characterized as a partial agonist at the GABA-A receptor wikipedia.orgtargetmol.comiiab.meselleckchem.com. Its activity at this receptor has been quantified through radioligand binding assays. Specifically, in a [3H]GABA binding assay, isonipecotic acid demonstrated inhibitory activity with an IC50 value of 0.33 μM medchemexpress.com. This indicates a notable affinity for the GABA-A receptor, forming the basis of its pharmacological profile as a GABA-mimetic agent medchemexpress.com. The interaction is believed to occur at the GABA binding site on the receptor complex guidetopharmacology.org.

CompoundAssayTargetResult (IC50)Classification
Isonipecotic acid[3H]GABA Binding InhibitionGABA-A Receptor0.33 μM medchemexpress.comPartial Agonist wikipedia.orgtargetmol.comselleckchem.com

Based on the reviewed scientific literature, specific data from enzyme inhibition assays for isonipecotic acid hydrochloride are not available. While the compound has been used as a starting reactant for the synthesis of molecules that inhibit enzymes such as cathepsin B and histone deacetylases (HDACs), studies detailing the direct inhibitory action of this compound on specific enzymatic targets are not described in the available research.

While the structurally related isomer, nipecotic acid, is a known inhibitor of GABA uptake by the GABA transporter (GAT) nih.govnih.gov, specific studies detailing the effects of this compound on GABA uptake in synaptosomes are not present in the reviewed literature. Research on GABA uptake inhibitors has primarily focused on derivatives of nipecotic acid and guvacine, which have been tested for their ability to block GABA transport in rat synaptosomes nih.gov. However, direct experimental data quantifying the inhibitory potency of this compound on synaptosomal GABA uptake is not available.

In Vivo Efficacy Studies in Animal Models

In vivo research has primarily investigated the potential therapeutic applications of isonipecotic acid and its derivatives in neurological disorders, with a distinct focus on epilepsy.

Epilepsy: Isonipecotic acid has been identified as a lead molecule for the development of antiepileptic agents nih.gov. Its structural similarity to GABA suggests a potential role in modulating seizure activity nih.gov. Following this, research has focused on synthesizing and evaluating isonipecotic acid-based derivatives for anticonvulsant effects nih.gov. These efforts underscore the compound's relevance in the search for new epilepsy treatments.

For other neurological disorders such as pain, anxiety, depression, and schizophrenia, no specific in vivo efficacy studies using this compound were found in the reviewed scientific literature. While numerous animal models exist to study these conditions, there is no available data linking the administration of this compound to therapeutic outcomes in these specific models mdpi.commdpi.comnih.govnih.govresearchgate.netmdpi.comnih.govcenterforanxietydisorders.com.

The anticonvulsant potential of compounds derived from isonipecotic acid has been assessed using standard preclinical models of epilepsy nih.gov. These assessments are crucial for determining a compound's efficacy against different seizure types. The primary models used include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test nih.gov.

The MES test is considered a benchmark for identifying potential therapeutic agents against generalized tonic-clonic seizures mdpi.commdpi.com. In studies involving isonipecotic acid derivatives, several analogs showed protective effects in the MES model nih.gov.

The scPTZ model is used to screen compounds for their ability to raise the seizure threshold and is indicative of efficacy against absence seizures nih.gov. In this model, various derivatives of isonipecotic acid demonstrated protective activity at different time points, suggesting a prolonged duration of action for some analogs nih.gov.

Anticonvulsant Screening of Isonipecotic Acid Derivatives nih.gov
Animal ModelPurposeFinding
Maximal Electroshock (MES)Evaluates efficacy against generalized tonic-clonic seizures.Several synthesized derivatives provided protection. One potent analog showed activity at a 30 mg/kg dose, indicating a rapid onset of action.
Subcutaneous Pentylenetetrazole (scPTZ)Evaluates efficacy against clonic seizures.Multiple derivatives showed protective activity at a 100 mg/kg dose at both 0.5-hour and 4-hour time points.

Analgesic and Anti-inflammatory Properties

While direct studies on the analgesic and anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of isonipecotic acid derivatives has been a subject of investigation for these therapeutic effects. ontosight.aiontosight.ai The core structure of isonipecotic acid provides a scaffold that can be modified to interact with various biological targets involved in pain and inflammation pathways. ontosight.ai

Research into derivatives has shown that these compounds can exhibit analgesic and anti-inflammatory activities. ontosight.ai For instance, certain derivatives have been synthesized and evaluated for their ability to reduce inflammation in models such as carrageenan-induced rat paw edema. mdpi.com The mechanism of action for these effects is often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are crucial in the synthesis of prostaglandins, key mediators of pain and inflammation. nih.gov

The structural modifications of the isonipecotic acid backbone, such as the addition of different functional groups, can lead to compounds with varying potencies and selectivities for targets like opioid receptors, which could contribute to their analgesic effects. ontosight.aiontosight.ai The development of novel nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics is an active area of research, with a focus on creating compounds with improved efficacy and better safety profiles. nih.govnih.gov Studies on related structures, such as those incorporating a 1,2,4-oxadiazole (B8745197) ring, have demonstrated significant local analgesic and anti-inflammatory activity in preclinical models. nih.gov

Table 1: Preclinical Analgesic and Anti-inflammatory Studies of Related Compounds

Compound/Derivative ClassModel SystemObserved EffectPotential Mechanism
Aminoacetylenic isoindoline-1,3-dione derivativesAcetic acid-induced writhing (mice), hot plate test (mice), formalin-induced paw licking (rats)Significant reduction in pain behaviors. nih.govInhibition of cyclooxygenase (COX) enzymes. nih.gov
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acidAcetic acid-induced writhing (mice)Inhibition of pain response. nih.govNot specified. nih.gov
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and corresponding carboxylic acidsCarrageenan-induced inflammation (in vivo), COX-1/2 and 5-LOX assays (in vitro)Encouraging anti-inflammatory and analgesic results in vivo. nih.govInhibition of COX-1, COX-2, and 5-LOX enzymes. nih.gov
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride"Hot plate" test (rats)Pronounced analgesic activity. biomedpharmajournal.orgNot specified. biomedpharmajournal.org
Nipecotic acid derivatives amidated with antioxidant/anti-inflammatory carboxylic acidsCarrageenan-induced rat paw edemaReduction in paw edema. mdpi.comInhibition of lipoxygenase (LOX). mdpi.com

Neuropharmacological Investigations

Interaction with Central Nervous System Targets

Isonipecotic acid, the parent compound of this compound, is recognized as a partial agonist of the GABA-A receptor. selleckchem.comwikipedia.org The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS), and its modulation can lead to sedative and other neuropharmacological effects. wikipedia.orgjubilantingrevia.com Specifically, isonipecotic acid has been shown to inhibit the binding of [³H]GABA to its receptors with an IC₅₀ value of 0.33 μM. medchemexpress.com

The interaction of isonipecotic acid and its derivatives with CNS targets extends beyond GABA receptors. Due to their structural similarities to various neuroactive compounds, they are of significant interest in pharmacological studies. ontosight.ai Derivatives of isonipecotic acid have been investigated for their potential to interact with other neurotransmitter systems and receptors, which could underpin a range of neuropharmacological activities. ontosight.ai For example, nipecotic acid, a structural isomer, is known as a GABA reuptake inhibitor and has been used in research concerning diseases with GABAergic neurotransmission dysfunction. mdpi.com The development of derivatives that can act on multiple targets is a strategy being explored for conditions like Alzheimer's disease, where enhancing cholinergic signaling and reducing inflammation are both desirable therapeutic goals. mdpi.comnih.gov

Blood-Brain Barrier Permeation Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its efficacy in treating CNS disorders. nih.gov The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. nih.gov

Computational tools and in vitro models are often used to predict and assess BBB permeability. nih.govnih.gov For instance, the BOILED-Egg model, a graphical method, helps to discriminate between molecules that are likely to be permeable to the BBB and those that are not. nih.gov The synthesis of brain-permeable PET tracers from isonipecotic acid derivatives for imaging CNS targets like the P2Y12 receptor highlights the potential for these compounds to be engineered for brain accessibility. acs.orgacs.org These studies often involve modifying the core structure to optimize properties that favor BBB penetration while maintaining affinity for the intended CNS target. acs.org

Table 2: Factors Influencing Blood-Brain Barrier Permeation

FactorDescriptionRelevance to Isonipecotic Acid Derivatives
Lipophilicity The ability of a compound to dissolve in fats, oils, and lipids. Higher lipophilicity can enhance passive diffusion across the BBB. researchgate.netModification of the isonipecotic acid scaffold with lipophilic groups can be a strategy to improve brain penetration. ontosight.ai
Polar Surface Area (TPSA) A measure of the surface area of a molecule that is polar. Lower TPSA is generally associated with better BBB permeability. nih.govComputational models can predict the TPSA of isonipecotic acid derivatives to estimate their potential for BBB permeation. nih.gov
Efflux Transporters Proteins at the BBB that actively pump substrates out of the brain. Being a substrate for these transporters can limit brain accumulation. nih.govThe design of derivatives aims to avoid recognition by major efflux transporters.
Hydrogen Bonding The number of hydrogen bond donors and acceptors can influence a molecule's ability to cross the BBB.Structural modifications can be made to optimize the hydrogen bonding potential of isonipecotic acid derivatives.

Toxicological and Safety Pharmacology Studies

Preclinical toxicological and safety pharmacology studies are essential to characterize the safety profile of any new chemical entity. For this compound, safety data sheets (SDS) provide initial information on its potential hazards. jubilantingrevia.comfishersci.com

Isonipecotic acid is indicated as causing skin and serious eye irritation, and it may cause respiratory irritation. jubilantingrevia.comfishersci.com In terms of acute effects, it is noted to be irritating to the eyes, skin, and respiratory system, as well as mucous membranes and the upper respiratory tract. jubilantingrevia.com Swallowing the compound may lead to irritation of the digestive tract, and it may also cause drowsiness or dizziness. jubilantingrevia.com Standard safe industrial hygiene practices and the use of proper protective equipment are recommended when handling this compound. jubilantingrevia.com

Long-term or repeated exposure to isonipecotic acid is not known to aggravate existing medical conditions. jubilantingrevia.com However, as with any chemical, comprehensive toxicological studies would be required to fully understand its safety profile before any potential clinical application. These studies would typically involve assessing acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity in various animal models.

Table 3: Summary of Hazard Information for Isonipecotic Acid

Hazard StatementClassificationPrecautionary Measures
Causes skin irritation jubilantingrevia.comfishersci.comSkin Corrosion/Irritation Category 2 fishersci.comWear protective gloves and clothing. fishersci.com
Causes serious eye irritation jubilantingrevia.comfishersci.comSerious Eye Damage/Eye Irritation Category 2 fishersci.comWear eye/face protection. fishersci.com
May cause respiratory irritation jubilantingrevia.comfishersci.comSpecific target organ toxicity (single exposure) Category 3 fishersci.comAvoid breathing dust/fume/gas/mist/vapors/spray. fishersci.com

Vi. Computational Chemistry and in Silico Approaches

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule drug candidate to its protein target. Molecular dynamics (MD) simulations, on the other hand, provide a detailed view of the conformational changes and interactions of molecules over time.

In the context of isonipecotic acid, these methods have been instrumental in designing and evaluating new derivatives. For instance, isonipecotic acid has been identified as a lead molecule for developing anticonvulsant agents due to its structural similarities to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. nih.gov

A study focused on novel isonipecotic acid-based heteroaryl amino acid derivatives as potential anticonvulsant agents utilized molecular docking to assess their binding affinity to the GABA-A receptor. nih.govnih.gov The results of these docking studies showed significant interactions at the active site of the GABA-A receptor, which correlated well with the in vivo anticonvulsant activity of the synthesized compounds. nih.govnih.gov Specifically, key interactions were observed with amino acid residues such as LEU B:99, TYR A:62, ALA A:174, and THR B:202. nih.gov

Similarly, in the development of a brain-permeable PET tracer for the P2Y12 receptor, molecular docking was used to preselect promising structures based on isonipecotic acid. acs.org The docking scores helped in identifying candidates with potentially high affinity for the receptor. acs.orgacs.org Although in vitro results did not always perfectly align with the in silico predictions, the docking studies provided a crucial starting point for the selection and optimization of lead compounds. acs.org

Molecular dynamics simulations can further refine the understanding obtained from docking studies by showing how the ligand-protein complex behaves in a dynamic environment, providing insights into the stability of the binding and the role of solvent molecules. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Applications with Isonipecotic Acid Derivatives

Target ProteinInvestigated CompoundsKey Findings from DockingReference
GABA-A ReceptorNovel isonipecotic acid-based heteroaryl amino acid derivativesSignificant interactions at the active site, correlating with in vivo anticonvulsant activity. nih.govnih.gov nih.govnih.gov
P2Y12 ReceptorAZD1283 analogues and other novel ligandsGuided the selection of candidates for synthesis and further testing as PET tracers. acs.orgacs.org acs.orgacs.org

ADME Prediction and Pharmacokinetic Modeling

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the viability of a drug candidate. In silico ADME prediction tools have become an indispensable part of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. researchgate.net

For isonipecotic acid derivatives, ADME predictions have been used to evaluate their drug-likeness. In the study of novel anticonvulsant agents, ADME parameters were meticulously examined for the synthesized congeners. nih.govnih.gov A key parameter assessed was the blood-brain barrier (BBB) penetration, which is crucial for drugs targeting the central nervous system. nih.gov The predictions indicated that most of the designed compounds could easily cross the BBB, with some showing particularly high predicted values that correlated with their observed activity. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that integrates physicochemical data with physiological information to simulate the ADME of a drug in the body. nih.govnih.gov These models can predict drug concentrations in various tissues over time and can be used to assess the impact of different formulations or patient populations. nih.govresearchgate.net For example, PBPK models have been developed to evaluate the bioequivalence of different oral formulations and to predict the impact of genetic polymorphisms on drug metabolism. mdpi.commdpi.com While specific PBPK models for isonipecotic acid hydrochloride are not detailed in the provided results, the principles of PBPK modeling are broadly applicable and could be used to optimize its delivery and dosage regimens.

Table 2: In Silico ADME Predictions for Isonipecotic Acid Derivatives

Study FocusPredicted PropertyKey FindingsReference
Anticonvulsant AgentsBlood-Brain Barrier (BBB) PenetrationMost designed compounds showed positive values, indicating potential to cross the BBB. nih.gov nih.gov
Anticonvulsant AgentsGeneral ADME ProfileThe study included a thorough examination of various ADME parameters for the synthesized compounds. nih.gov nih.gov
Benzimidazole DerivativesSolubility and DistributionLigands were predicted to be moderately soluble, while a cobalt complex was poorly soluble. The predicted volume of distribution suggested circulation primarily in the blood. mdpi.com mdpi.com

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations provide fundamental insights into the electronic structure and conformational preferences of molecules. youtube.comscispace.com These calculations can determine properties such as molecular geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov

For isonipecotic acid and its derivatives, quantum chemical calculations can be used to understand their intrinsic properties that govern their reactivity and interactions with biological targets. For instance, understanding the conformational landscape of the piperidine (B6355638) ring in isonipecotic acid is crucial, as different conformations can have different binding affinities. nih.gov Studies on related molecules, such as isonicotinic acid methyl ester, have used methods like Density Functional Theory (DFT) to determine the most stable conformers and to analyze their vibrational and electronic properties. nih.gov Similar computational studies on this compound would elucidate the preferred three-dimensional structure and the distribution of electron density, which are key determinants of its chemical behavior. academicjournals.org

Virtual Screening and Ligand-Based Drug Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com This can be done through either structure-based methods (like molecular docking) or ligand-based methods.

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. nih.gov This approach is particularly useful when the three-dimensional structure of the target is not known.

In the context of isonipecotic acid, its known activity as a GABA-A receptor partial agonist makes it a valuable scaffold for ligand-based drug discovery. wikipedia.org Researchers can use the structure of isonipecotic acid as a starting point to search for other compounds with similar shapes and chemical features that might also bind to the GABA-A receptor. nih.gov Virtual screening campaigns have been successfully employed to identify novel inhibitors for various targets, including the HIV-1 capsid, by screening large compound databases. nih.gov A similar approach, using isonipecotic acid as a query, could uncover new potential therapeutic agents acting on GABAergic pathways or other relevant targets.

Vii. Analytical and Spectroscopic Characterization in Research

Advanced Chromatographic Techniques (HPLC, UPLC, GC-MS)

Chromatographic methods are pivotal for separating isonipecotic acid hydrochloride from its related substances and for its quantification. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful techniques employed.

Method Development and Validation for this compound and Derivatives

The development of robust analytical methods is a critical first step for the reliable analysis of this compound. These methods must be validated to ensure they are fit for their intended purpose, meeting criteria for specificity, precision, accuracy, and sensitivity. sbmu.ac.ir

For instance, a reverse-phase HPLC (RP-HPLC) method can be developed to separate this compound from its impurities. sielc.com A typical method might utilize a C18 column, such as a Newcrom R1 or Phenomenex Luna C-18, with an isocratic mobile phase. sbmu.ac.irsielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com Detection is commonly achieved using a photodiode array (PDA) detector. sbmu.ac.ir

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures the reliability of the analytical data. researchgate.net This process involves assessing parameters like:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. sbmu.ac.ir

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. sbmu.ac.ir

Accuracy: The closeness of the test results obtained by the method to the true value. sbmu.ac.ir

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. nih.gov

For derivatives of isonipecotic acid, such as enantiomers, specialized chiral HPLC methods are developed. This may involve derivatization of the nipecotic acid derivative with a reagent like 4-fluoro-7-nitrobenzo[c] nih.govontosight.airesearchgate.netoxadiazole to enable efficient separation and sensitive UV-VIS detection. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile derivatives or after appropriate derivatization of isonipecotic acid. nih.gov For instance, a simplified GC-MS procedure for the quantitative analysis of pipecolic acid (a related compound) involves derivatization with propyl chloroformate. nih.gov Fully validated GC-MS methods can provide sensitive screening and quantitation at trace levels. nih.gov

Table 1: Example HPLC Method Parameters for Isonicotinic Acid (a related compound)
ParameterValue
Column Primesep 100, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (10%), Water, Sulfuric Acid (0.05%)
Flow Rate 1.0 ml/min
Detection UV 200 nm
LOD 2 ppb (200 nm)
Data sourced from an analysis of Isonicotinic Acid and may vary for this compound. sielc.com

Impurity Profiling and Quantitative Analysis

Impurity profiling is the identification and quantification of all potential impurities in a pharmaceutical substance. nih.gov Regulatory authorities place critical importance on impurity profiling as even small amounts of unwanted chemicals can affect the efficacy and safety of a drug. nih.govresearchgate.net Impurities can originate from various sources, including the manufacturing process (raw materials, intermediates, by-products), or degradation during storage. nih.govresearchgate.net

Advanced chromatographic techniques are the cornerstone of impurity profiling. Stability-indicating RP-HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. researchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate the method's ability to separate the drug from its degradation products. researchgate.net

For quantitative analysis, the developed and validated HPLC or GC-MS methods are used. sbmu.ac.irnih.gov The concentration of this compound and its impurities is determined by comparing the peak areas from the sample to those of a known reference standard. researchgate.net This ensures that the levels of any impurities are within the acceptable limits set by pharmacopoeias and regulatory bodies. nih.gov

Table 2: Common Impurities Related to Nipecotic Acid
Impurity NameCAS Number
Isonipecotic Acid498-94-2
N-Nitroso Guvacine55557-01-2
N-Nitroso Nipecotic Acid65445-62-7
N-Nitroso-Guvacolin55557-02-3
This table lists impurities related to the broader class of nipecotic acid derivatives. veeprho.com

Spectroscopic Analysis (NMR, FTIR, Raman, X-ray Diffraction, Mass Spectrometry)

Spectroscopic techniques provide invaluable information about the molecular structure, functional groups, and three-dimensional arrangement of this compound.

Structural Elucidation and Conformational Analysis

A combination of spectroscopic methods is used for the complete structural elucidation of this compound and its derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. chemicalbook.comipb.pt Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can establish connectivity between protons and carbons, confirming the piperidine (B6355638) ring structure and the position of the carboxylic acid group. ipb.pt Conformational analysis of related nipecotic acid derivatives has been performed using ¹H NMR at low temperatures to resolve the spectra of individual chair conformers. rsc.orgresearchgate.net

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: FTIR and Raman spectra provide information about the functional groups present in the molecule. nih.govresearchgate.net Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and N-H stretches of the piperidinium (B107235) ion can be identified. researchgate.net FTIR spectra of complexes of isonipecotic acid show broad absorption in the 3400–2000 cm⁻¹ region, which is typical of strong hydrogen bonds. researchgate.net

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further confirm the structure. chemicalbook.com Techniques like GC-MS not only separate components but also provide mass spectra for identification. nih.gov

Table 3: Spectroscopic Data for Isonipecotic Acid
TechniqueKey Observations
¹H NMR Signals consistent with the piperidine ring protons and the carboxylic acid proton. medchemexpress.com
¹³C NMR Resonances corresponding to the distinct carbon atoms of the piperidine ring and the carboxyl group. ipb.pt
FTIR (KBr Wafer) Shows characteristic absorptions for functional groups. nih.gov
Raman Provides complementary vibrational information to FTIR. nih.gov
GC-MS Reveals the molecular ion peak and fragmentation pattern. nih.gov
Data is for the parent compound, isonipecotic acid.

Hydrogen Bonding Network and Crystal Structure Analysis

Hydrogen Bonding: In the solid state, this compound and its complexes are stabilized by an extensive network of hydrogen bonds. researchgate.netamu.edu.pl X-ray diffraction studies on a complex of piperidine-4-carboxylic acid with chloroacetic acid revealed that both protons of the N⁺H₂ group are involved in N–H···O hydrogen bonds with neighboring chloroacetate (B1199739) anions. amu.edu.pl Additionally, an O–H···O hydrogen bond is formed between the carboxylic acid group and a chloroacetate anion. amu.edu.pl These hydrogen bonds link the molecules together to form sheets in the crystal lattice. amu.edu.pl In other complexes, N–H···O and O–H···Cl interactions can create a three-dimensional network structure. researchgate.net The study of these hydrogen-bonding motifs is crucial for understanding the crystal packing and the physicochemical properties of the solid form. researchgate.netnih.gov

Viii. Future Directions and Emerging Research Avenues

Development of Multi-Target Directed Ligands Incorporating Isonipecotic Acid Moiety

The paradigm of "one molecule, one target" is increasingly being challenged by the complexity of multifactorial diseases such as Alzheimer's disease (AD). nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), which are single chemical entities capable of modulating multiple biological targets simultaneously. nih.govnih.gov The isonipecotamide (B28982) scaffold, derived from isonipecotic acid, has emerged as a promising framework for the development of MTDLs.

One notable area of research is the design of dual inhibitors of cholinesterases (ChEs) and coagulation factors, such as thrombin, which are implicated in the pathology of Alzheimer's disease. nih.gov For instance, researchers have synthesized a series of isonipecotamide-based derivatives that exhibit dual inhibitory activity. nih.gov In these molecules, the isonipecotic acid moiety serves as a central scaffold, which is then functionalized to interact with the respective enzyme active sites. The design often involves linking the isonipecotic acid core to another pharmacophore via a flexible or rigid linker. For example, by reacting 1-(pyridin-4-yl)piperidine-4-carboxylic acid (derived from ethyl isonipecotate) with suitable anilines, researchers have created a library of potential MTDLs. nih.gov

Molecular docking studies have been instrumental in rationalizing the structure-activity relationships of these multi-target agents. These studies help in understanding how the isonipecotic acid-based ligand can simultaneously fit into the binding pockets of different enzymes. For example, the orientation of the isonipecotamide moiety within the active site gorge of acetylcholinesterase (AChE) and its interactions with key residues can be computationally modeled to optimize inhibitory potency. nih.gov

Compound ClassTargetsTherapeutic AreaResearch Finding
Isonipecotamide derivativesAcetylcholinesterase (AChE), ThrombinAlzheimer's DiseaseDemonstrated dual inhibition, with the isonipecotic acid moiety acting as a central scaffold for interacting with the active sites of both enzymes. nih.gov

Applications in Prodrug Design and Drug Delivery Systems

A significant challenge in drug development is overcoming the pharmacokinetic limitations of promising therapeutic compounds, such as poor absorption or inability to cross the blood-brain barrier (BBB). The prodrug approach, where a drug is chemically modified to an inactive form that is converted to the active parent drug in the body, is a well-established strategy to address these issues. nih.govmdpi.com The isonipecotic acid scaffold is being explored for its potential in creating novel prodrugs.

While direct research on isonipecotic acid prodrugs is emerging, studies on the closely related nipecotic acid provide a strong rationale for this approach. Nipecotic acid, a potent inhibitor of GABA uptake, is ineffective when administered systemically due to its poor BBB penetration. nih.gov To address this, researchers have synthesized ester-based prodrugs of nipecotic acid by conjugating it with molecules like glucose, galactose, and tyrosine. nih.gov The nipecotic acid tyrosine ester, for example, showed significant anticonvulsant activity in animal models, suggesting that the prodrug could be actively transported across the BBB before being hydrolyzed to release the active nipecotic acid. nih.gov

This concept is readily transferable to isonipecotic acid. By masking the carboxylic acid group of isonipecotic acid as an ester or an amide, its lipophilicity can be modulated to enhance membrane permeability. Furthermore, by attaching specific carrier molecules, these prodrugs can be targeted to specific transporters in the body, including those at the BBB. mdpi.com The design of such prodrugs often involves creating a linkage that is stable in the systemic circulation but is readily cleaved by enzymes at the target site. nih.gov

The isonipecotic acid structure can also be incorporated into more complex drug delivery systems. For instance, it can be used as a linker to attach a drug to a nanoparticle or a polymer carrier. This approach can improve the drug's solubility, protect it from degradation, and facilitate targeted delivery to specific tissues or cells.

Prodrug StrategyParent Compound (Analogue)Carrier MoietyPotential Advantage
EsterificationNipecotic acidTyrosineEnhanced blood-brain barrier penetration and in vivo activity. nih.gov
EsterificationNipecotic acidGlucose, GalactoseImproved stability and potential for targeted transport. nih.gov

Exploration of Isonipecotic Acid Derivatives in Neglected Tropical Diseases (e.g., Trypanosomiasis, Tuberculosis)

The search for new treatments for neglected tropical diseases (NTDs) is a global health priority. The chemical scaffold of isonipecotic acid is being investigated as a starting point for the development of novel antimicrobial agents.

In the context of tuberculosis (TB), caused by Mycobacterium tuberculosis, researchers have explored derivatives of the structurally related isonicotinic acid hydrazide. nih.gov Machine learning models have been used to design and predict the antitubercular activity of new chemical entities. nih.gov This approach, which involves screening virtual libraries of compounds, has identified molecules with activity against both drug-sensitive and multidrug-resistant strains of TB. nih.gov The docking analyses from these studies suggest that these derivatives may act by inhibiting enzymes essential for the mycobacterial cell wall synthesis, such as enoyl reductase (InhA). nih.gov Given the structural similarity, isonipecotic acid derivatives represent a logical next step for exploration using these advanced computational and synthetic methods.

For African trypanosomiasis, caused by the parasite Trypanosoma brucei, research has focused on various heterocyclic compounds. While direct studies on isonipecotic acid are limited, the general strategy of modifying core scaffolds to optimize trypanocidal activity is well-established. nih.gov For example, the development of chalcogen derivatives, such as thio- and seleno-semicarbazones, has yielded compounds with potent activity against T. brucei. nih.gov The isonipecotic acid ring system could be incorporated into such derivatives to modulate their pharmacokinetic and pharmacodynamic properties, potentially leading to new classes of anti-trypanosomal agents. The known ability of certain piperidine-containing compounds to cross the BBB is particularly relevant for treating the late, neurological stage of the disease. nih.gov

DiseaseTarget OrganismResearch ApproachPotential Role of Isonipecotic Acid Scaffold
TuberculosisMycobacterium tuberculosisDesign of derivatives based on isonicotinic acid hydrazide using machine learning. nih.govServe as a core structure for novel inhibitors of essential mycobacterial enzymes. nih.gov
African TrypanosomiasisTrypanosoma bruceiDevelopment of novel heterocyclic compounds, such as chalcogen derivatives. nih.govIncorporation into new chemical entities to improve efficacy and CNS penetration. nih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Machine learning models, particularly deep learning algorithms, can be trained on large datasets of chemical structures and their biological activities to predict the therapeutic potential of new compounds. nih.govnih.gov For instance, a graph-convolutional network could be used to analyze a virtual library of isonipecotic acid derivatives and predict their binding affinity for a specific biological target. nih.gov This in silico screening can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby accelerating the discovery of new drug leads. nih.govmdpi.com

AI/ML ApplicationDescriptionRelevance to Isonipecotic Acid
Predictive ModelingUsing algorithms to predict the biological activity of compounds based on their chemical structure. nih.govmdpi.comScreening virtual libraries of isonipecotic acid derivatives to identify promising candidates for synthesis and testing. nih.gov
Generative DesignEmploying generative models to design novel molecules with desired properties. eurekalert.orgnih.govCreating new chemical entities based on the isonipecotic acid scaffold with optimized therapeutic potential.
Target IdentificationAnalyzing large biological datasets to identify and validate new drug targets. nih.govDiscovering new therapeutic opportunities for which isonipecotic acid-based ligands can be developed.

Advanced Biomedical Research Tool Development

Beyond its therapeutic potential, isonipecotic acid hydrochloride serves as a valuable building block for the creation of advanced biomedical research tools. medchemexpress.comchemimpex.com These tools are essential for elucidating complex biological processes and for the validation of new drug targets.

As a known GABAA receptor partial agonist, isonipecotic acid itself can be used to study the function and pharmacology of this important neurotransmitter system. medchemexpress.comwikipedia.orgselleckchem.com Its relatively simple structure and well-defined activity make it a useful reference compound in receptor binding and functional assays. medchemexpress.com

Furthermore, the isonipecotic acid scaffold can be chemically modified to create a variety of molecular probes. For example, by incorporating a fluorescent tag or a radioactive isotope, isonipecotic acid derivatives can be used to visualize and quantify the distribution of their target receptors in tissues and cells. Such probes are invaluable for techniques like positron emission tomography (PET) imaging, which is used to study brain function and disease. acs.org

Isonipecotic acid can also be used in the synthesis of affinity chromatography resins. By immobilizing an isonipecotic acid derivative onto a solid support, a resin can be created that selectively binds to its target protein. This allows for the purification and identification of the target protein from a complex biological sample, a critical step in drug discovery and proteomics research.

The versatility of isonipecotic acid as a synthetic intermediate also allows for its use in creating compound libraries for high-throughput screening. chemimpex.comsigmaaldrich.com These libraries, containing a diverse range of isonipecotic acid derivatives, can be rapidly screened against a variety of biological targets to identify new hits for drug discovery programs.

Research ToolApplicationRole of Isonipecotic Acid
Pharmacological ProbeStudy of GABAergic neurotransmission. medchemexpress.comwikipedia.orgActs as a reference partial agonist for the GABAA receptor. medchemexpress.comselleckchem.com
Molecular Imaging AgentVisualization of target receptors (e.g., in PET imaging). acs.orgServes as a scaffold for the synthesis of radiolabeled ligands. acs.org
Affinity ChromatographyPurification and identification of target proteins.Used to create affinity resins for selective protein binding.
Compound LibrariesHigh-throughput screening for new drug leads. sigmaaldrich.comServes as a core scaffold for generating diverse chemical libraries.

Q & A

Q. What are the standard synthetic routes for isonipecotic acid hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of 4-picolinic acid derivatives. A scalable method involves using 4-picolinic acid as a starting material, dissolved in water, with a palladium-based catalyst under hydrogen gas (80–95°C, 1–3 hours). Post-reaction, the catalyst is removed, and the product is crystallized using methanol . To optimize yields:
  • Maintain strict temperature control (±2°C) to minimize side reactions.
  • Use high-purity solvents (e.g., deionized water) to prevent catalyst poisoning.
  • Monitor hydrogen flow rates (10–15 L/min) to ensure consistent pressure.
    Comparative yields from alternative methods (e.g., ethyl ester hydrolysis) are lower (~70% vs. 81% for hydrogenation) .
Synthetic Method Starting MaterialCatalystYield (%)Reference
Catalytic Hydrogenation4-Picolinic acidPd/C81
Ethyl Ester HydrolysisEthyl 4-piperidinecarboxylateHCl70

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Melting Point Analysis : Confirm purity via sharp melting point (295°C) .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with literature data (e.g., δ 3.2–3.5 ppm for piperidine protons) .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%) .
  • Elemental Analysis : Verify C, H, N, Cl content (Theoretical: C 43.53%, H 7.31%, N 8.46%, Cl 21.41%) .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound is highly soluble in polar solvents (e.g., water: 320 g/L at 20°C). For non-aqueous reactions:
  • Use methanol or ethanol for recrystallization.
  • Avoid DMSO due to potential esterification side reactions.
  • Adjust pH to 4–6 (using HCl/NaOH) to prevent zwitterion formation .
Solvent Solubility (g/L, 20°C)Notes
Water320Preferred for biological assays
Methanol280Suitable for organic synthesis
DMSO<50Risk of side reactions

Advanced Research Questions

Q. How can contradictory data on the GABAA receptor activity of isonipecotic acid derivatives be resolved?

  • Methodological Answer : Discrepancies in receptor binding studies often arise from assay conditions. To address this:
  • Standardize Assay Protocols : Use HEK293 cells expressing α1β2γ2 GABAA subtypes, 10 µM GABA EC20, and voltage-clamp recordings .
  • Control for Stereochemistry : Verify enantiomeric purity (e.g., chiral HPLC) since (R)- and (S)-isomers exhibit divergent activity .
  • Cross-Validate with Radioligand Binding : Compare functional assays with [³H]muscimol displacement data .

Q. What experimental strategies ensure the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:
  • Accelerated Degradation Tests : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC .
  • pH Profiling : Assess decomposition kinetics in buffers (pH 2–9). Degradation peaks at pH >7 due to ester hydrolysis .
  • Lyophilization : For long-term storage, lyophilize at -20°C under nitrogen to prevent hygroscopic degradation .

Q. How can computational modeling guide the design of isonipecotic acid-based P2Y12 receptor antagonists?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Binding Site : Focus on the P2Y12 receptor’s hydrophobic cleft (PDB: 4NTJ).
  • Pharmacophore Mapping : Prioritize carboxylate and piperidine moieties for hydrogen bonding .
  • SAR Analysis : Modify the N-methyl group to enhance binding affinity (ΔG < -8 kcal/mol) .

Q. What advanced techniques validate the absence of this compound polymorphs in crystallographic studies?

  • Methodological Answer : Polymorph screening requires:
  • PXRD : Compare diffraction patterns with known forms (e.g., characteristic peaks at 2θ = 12.4°, 18.7°) .
  • DSC : Confirm single endotherm at 295°C .
  • Raman Spectroscopy : Detect subtle lattice vibrations (e.g., 1580 cm⁻¹ for Form I) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.